molecular formula C14H20BrFeN B564395 (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE CAS No. 106157-30-6

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE

Cat. No. B564395
M. Wt: 338.07
InChI Key: QNUPENXMUJPLDQ-UHFFFAOYSA-M
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Description

(Ferrocenylmethyl)trimethylammonium Bromide is a chemical compound with the molecular formula C14H20BrFeN and a molecular weight of 338.06 . It is commonly used as a biochemical reagent .


Molecular Structure Analysis

The molecular structure of (Ferrocenylmethyl)trimethylammonium Bromide consists of 14 carbon atoms, 20 hydrogen atoms, one bromine atom, one iron atom, and one nitrogen atom . The specific structure diagram was not found in the search results.


Physical And Chemical Properties Analysis

(Ferrocenylmethyl)trimethylammonium Bromide is a solid at 20 degrees Celsius . It has a light yellow to yellow to orange powder to crystal appearance . Its solubility in methanol is very faint .

Scientific Research Applications

Electrochemical Sensing and Ion Pairing

  • Ion Pairing and Sensing Applications : (Ferrocenylmethyl)trimethylammonium cation exhibits strong ion-pairing interactions, which are reinforced following its oxidation to the ferrocinium form. This property enables it to electrochemically sense dihydrogen phosphate and ATP anions in organic electrolytes, as evident from clear two-wave voltammetry features, facilitating their amperometric titration (Reynes et al., 2002).

Ferroelectricity and Phase Transition

  • Ferroelectricity Below Room Temperature : Trimethylammonium bromide demonstrates ferroelectricity just below room temperature, undergoing a first-order paraelectric–ferroelectric phase transition. This transition is accompanied by significant changes in structural, thermal, and electrical properties (Gao et al., 2020).

Electron Transfer and Surface Activity Control

  • Electron Transfer in Clay Minerals : A series of ferrocenyl surfactants, including (ferrocenylmethyl)trimethylammonium, was tested to study electron transfer reactions in clay minerals. These surfactants contain trimethylammonium headgroups and ferrocene tail groups, and their electron transfer properties were analyzed using various techniques (Swearingen et al., 2004).

  • Controlling Viscoelasticity with Redox Reaction : The fluid's viscoelasticity can be tuned with the Faradaic reaction of a "redox-switchable" surfactant like (11-ferrocenylundecyl)trimethylammonium bromide. This property has potential applications in inkjet printers, electrochemically controlled substance release, and fluid flow rate control using electrical signals (Tsuchiya et al., 2004).

Electrochemistry and Inclusion Complex Formation

  • Electrochemical Behavior and Inclusion Complexes : The electrochemical behaviors of ferrocene derivatives, including (ferrocenylmethyl)trimethylammonium hexafluorophosphate, were studied in aqueous and acetonitrile solutions. The impact of β-cyclodextrin on the voltammetric behavior of these compounds in aqueous solutions was also investigated, demonstrating changes in currents and potentials upon complex formation (Coutouli-argyropoulou et al., 1999).

Safety And Hazards

(Ferrocenylmethyl)trimethylammonium Bromide is considered hazardous. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off with plenty of water .

Future Directions

One of the future directions for the use of (Ferrocenylmethyl)trimethylammonium Bromide could be in the design and synthesis of molecular ferroelectrics .

properties

CAS RN

106157-30-6

Product Name

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE

Molecular Formula

C14H20BrFeN

Molecular Weight

338.07

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);bromide

InChI

InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1

InChI Key

QNUPENXMUJPLDQ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Br-]

Origin of Product

United States

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